3-(1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is a useful research compound. Its molecular formula is C13H16F3N5 and its molecular weight is 299.301. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine , identified by CAS number 1174868-11-1, is a complex heterocyclic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on pharmacological effects and mechanisms of action.
Chemical Structure and Properties
Molecular Formula: C₁₃H₁₆F₃N₅
Molecular Weight: 299.30 g/mol
CAS Number: 1174868-11-1
The structure of the compound features a pyrazole ring fused with a triazole moiety, which is known to influence its biological properties significantly.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. In various studies, compounds similar to the target molecule have demonstrated effectiveness against a range of bacterial and fungal strains. For example, derivatives have been tested against Staphylococcus aureus and Escherichia coli, showing varying degrees of inhibition that suggest potential for development as antimicrobial agents .
Anti-inflammatory Effects
Pyrazole compounds are well-documented for their anti-inflammatory properties. The target compound has been hypothesized to exhibit these effects based on structural similarities to known anti-inflammatory agents. Studies have shown that related pyrazole derivatives significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. For instance, compounds with similar scaffolds have achieved up to 85% inhibition of TNF-α at certain concentrations .
Analgesic Properties
The analgesic activity of pyrazole derivatives is also notable. The compound's structure may allow it to interact with pain pathways effectively. In animal models, related compounds have shown significant pain relief comparable to standard analgesics like ibuprofen .
The biological activity of the target compound can be attributed to its ability to modulate various biochemical pathways:
- Cyclooxygenase Inhibition: Many pyrazole derivatives act as selective inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammation and pain signaling.
- Antioxidant Activity: Some studies suggest that these compounds may possess antioxidant properties, helping to mitigate oxidative stress associated with inflammation and chronic diseases .
Case Studies
Several case studies illustrate the biological efficacy of pyrazole derivatives:
- Study on Anti-inflammatory Activity: A series of novel pyrazole derivatives were synthesized and evaluated for their anti-inflammatory effects using the carrageenan-induced paw edema model in rats. The results indicated significant reductions in edema comparable to indomethacin .
- Antimicrobial Testing: In vitro tests against multiple bacterial strains demonstrated that certain pyrazole derivatives exhibited MIC values lower than those of standard antibiotics, indicating strong potential for development as new antimicrobial agents .
Data Table: Summary of Biological Activities
Eigenschaften
IUPAC Name |
3-[2-ethyl-5-(trifluoromethyl)pyrazol-3-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N5/c1-2-21-9(8-10(19-21)13(14,15)16)12-18-17-11-6-4-3-5-7-20(11)12/h8H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWUOMKMPQOJKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(F)(F)F)C2=NN=C3N2CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.